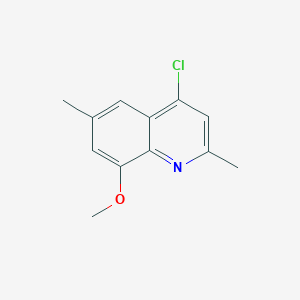

4-Chloro-8-methoxy-2,6-dimethylquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H12ClNO |

|---|---|

Molecular Weight |

221.68 g/mol |

IUPAC Name |

4-chloro-8-methoxy-2,6-dimethylquinoline |

InChI |

InChI=1S/C12H12ClNO/c1-7-4-9-10(13)6-8(2)14-12(9)11(5-7)15-3/h4-6H,1-3H3 |

InChI Key |

WHWHIEHISBAAJB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C(N=C2C(=C1)OC)C)Cl |

Origin of Product |

United States |

Preclinical Biological Activity Investigations

Antimicrobial Research Focus

Quinoline (B57606) derivatives have been extensively studied for their antimicrobial properties. nih.govnih.govresearchgate.net The introduction of various substituents on the quinoline ring can significantly modulate their biological activity.

Research into the antibacterial effects of quinoline derivatives has shown activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli. One study on 8-methoxy-4-methyl-quinoline derivatives reported that some compounds exhibited potent antibacterial activity, with Minimum Inhibitory Concentrations (MICs) as low as 3.125 µg/mL against S. aureus and 6.25 µg/mL against E. coli. researchgate.net Another study highlighted that a diethyl ((N-(4-bromophenyl) sulfamoyl) (2-chloro-8-methylquinolin-3-yl) methyl) phosphonate (B1237965) derivative demonstrated very potent activity against E. coli, with an MIC of 0.125 μg/mL. nih.gov Furthermore, certain quinoline-benzodioxole derivatives have shown excellent antibacterial activity with an MIC of 3.125 μg/mL against both E. coli and S. aureus strains. nih.gov While specific data for 4-Chloro-8-methoxy-2,6-dimethylquinoline is not available, these findings on structurally related compounds suggest that this class of molecules holds promise as antibacterial agents.

Interactive Data Table: Antibacterial Activity of Related Quinoline Derivatives

| Compound Derivative | Target Bacteria | MIC (µg/mL) |

| 8-methoxy-4-methyl-quinoline derivative | Staphylococcus aureus | 3.125 |

| 8-methoxy-4-methyl-quinoline derivative | Bacillus subtilis | 6.25 |

| 8-methoxy-4-methyl-quinoline derivative | Escherichia coli | 6.25 |

| Diethyl ((N-(4-bromophenyl) sulfamoyl) (2-chloro-8-methylquinolin-3-yl) methyl) phosphonate A | Escherichia coli | 0.125 |

| Quinoline benzodioxole derivative B | Escherichia coli | 3.125 |

| Quinoline benzodioxole derivative B | Staphylococcus aureus | 3.125 |

The antifungal potential of quinoline-based compounds has also been a subject of investigation. nih.gov Studies have shown that quinoline derivatives can be effective against various fungal species, including Candida albicans and Aspergillus species. mdpi.com For instance, certain quinoline-based hydroxyimidazolium hybrids have demonstrated antifungal activity against Candida spp. and Aspergillus spp. with MIC values of 62.5 µg/mL. mdpi.com Another study on 7-substituted-2-hydroxy-quinoline Schiff bases reported significant antifungal activity for some of its derivatives. japtronline.com While direct studies on this compound are lacking, the broader research on quinoline derivatives indicates a potential for antifungal applications. nih.govnih.gov

The diverse antimicrobial activities exhibited by various substituted quinolines suggest the potential for developing broad-spectrum agents. The ability of different derivatives to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens, underscores the versatility of the quinoline scaffold. nih.govapjhs.com Further research is necessary to determine if this compound itself possesses broad-spectrum antimicrobial properties.

Antineoplastic Research Focus

The quinoline core is a key feature in several anticancer agents, and numerous derivatives are being investigated for their potential to inhibit cancer cell growth. nih.gov

The cytotoxic effects of quinoline derivatives have been evaluated against a variety of human cancer cell lines. For instance, a series of 7-fluoro and 8-methoxy-4-anilinoquinolines were synthesized and tested for their antiproliferative activities. nih.gov Several of these compounds exhibited excellent antitumor activity, with some showing better IC50 values than the established drug gefitinib (B1684475) against HeLa (cervical cancer) and BGC823 (gastric cancer) cell lines. nih.gov

In another study, novel 7-chloro-4-phenoxyquinoline (B12005862) derivatives displayed promising cytotoxicity against several human cancer cell lines, including MCF-7 (breast cancer), SKBR-3 (breast cancer), PC3 (prostate cancer), and HeLa. researchgate.net Some of these derivatives showed good cytotoxic activity with IC50 values ranging from 9.18 µM to 50.75 µM. researchgate.net

Furthermore, a study on pyrazolo[4,3-f]quinoline derivatives demonstrated significant inhibition in six cancer cell lines, including HCT-15 (colon cancer), MM231 (breast cancer), NCI-H23 (lung cancer), NUGC-3 (gastric cancer), and PC-3 (prostate cancer), with GI50 values below 8 µM for the most effective compounds. mdpi.com Research on an analog, (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide, showed growth inhibition of HCT116 cells with an EC50 of 7.1 ± 0.6 μM. nih.gov

A study on 8-aminoquinoline (B160924) derivatives, compared to their 8-hydroxyquinoline (B1678124) counterparts, showed that glycoconjugates of 8-aminoquinoline demonstrated higher cytotoxicity and improved selectivity for cancer cells, including HCT 116 and MCF-7. mdpi.com The hydroxyquinoline drug, chloroxine (B1668839), was found to restore sensitivity to platinum-based chemotherapy in high-grade serous ovarian cancer models. nih.gov

Interactive Data Table: In Vitro Cytotoxicity of Related Quinoline Derivatives

| Compound Derivative | Cancer Cell Line | IC50/GI50/EC50 (µM) |

| 7-fluoro-4-anilinoquinolines | BGC-823 (gastric) | 3.63–11.10 |

| 7-chloro-4-phenoxyquinoline 3a | MCF-7 (breast) | < 50.75 |

| 7-chloro-4-phenoxyquinoline 3d | SKBR-3 (breast) | < 50.75 |

| Pyrazolo[4,3-f]quinoline 1M | Multiple cell lines | < 8 |

| Pyrazolo[4,3-f]quinoline 2E | Multiple cell lines | < 8 |

| Pyrazolo[4,3-f]quinoline 2P | Multiple cell lines | < 8 |

| (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide | HCT116 (colon) | 7.1 ± 0.6 |

| 8-aminoquinoline glycoconjugate 17 | MCF-7 (breast) | 116.4 ± 2.7 |

| 8-aminoquinoline glycoconjugate 18 | MCF-7 (breast) | 149.6 ± 1.8 |

While in vitro studies provide valuable initial data, preclinical animal models are crucial for evaluating the in vivo efficacy of potential anticancer compounds. nih.gov Research on a Pm(III) complex with 5,7-dichloro-2-methyl-8-quinolinol showed high in vivo antitumor activity in an NCI-H460 tumor xenograft mouse model, with a tumor growth inhibition rate of 56.0%. researchgate.net In a platinum-resistant, intraperitoneal in vivo model of ovarian cancer, the combination of chloroxine and carboplatin (B1684641) was able to maintain tumor volume at baseline for over four months, whereas treatment with carboplatin alone resulted in tumor regrowth. nih.gov Although direct in vivo data for this compound is not currently available, these findings with related quinoline derivatives underscore the potential for this class of compounds in cancer therapy.

Exploration of Novel Anticancer Modalities

Comprehensive searches of scientific databases and peer-reviewed literature did not yield specific studies detailing the exploration of this compound in novel anticancer modalities. While various other quinoline derivatives have been synthesized and evaluated for their cytotoxic effects against numerous cancer cell lines, research focusing explicitly on the anticancer potential and mechanism of action of this compound is not prominently documented. Consequently, there is no available data on its efficacy, target pathways, or specific cancer cell lines that may be sensitive to this compound.

Due to the absence of specific experimental data, a data table summarizing anticancer activity could not be generated.

Other Preclinical Pharmacological Investigations

There is a lack of specific preclinical research investigating the effects of this compound on anti-inflammatory pathways. The potential for this compound to modulate key inflammatory mediators, such as cyclooxygenases (COX), lipoxygenases (LOX), cytokines, or signaling pathways like NF-κB or MAPKs, has not been reported in the available scientific literature. Therefore, its profile as a potential anti-inflammatory agent remains uncharacterized.

Dedicated studies evaluating the antiparasitic efficacy of this compound are not found in the accessible scientific literature. The quinoline core is historically significant in the development of antimalarial drugs, with compounds like chloroquine (B1663885) being prime examples. However, specific data on the in vitro or in vivo activity of this compound against parasites, including Plasmodium species responsible for malaria, have not been published.

No specific research has been published detailing the inhibitory activity of this compound against the enzyme Dihydroorotate Dehydrogenase (DHODH) or other specific enzyme targets. DHODH is a recognized target for antiproliferative and anti-inflammatory therapies, but the screening of this particular compound against this enzyme has not been documented.

An examination of the scientific literature reveals no specific investigations into the activity of this compound as an antagonist of the Metabotropic Glutamate Receptor Type 1 (mGluR1). While the modulation of mGluRs is an active area of research for neurological and psychiatric disorders, the potential role of this specific quinoline derivative in this context has not been explored or reported.

Mechanistic Elucidation of Biological Actions

Molecular Target Identification and Engagement

The engagement of quinoline (B57606) derivatives with specific molecular targets is fundamental to their biological effects, ranging from antibacterial to anticancer activities.

Quinolone antibiotics, a well-known class of quinoline derivatives, function by targeting bacterial DNA gyrase and topoisomerase IV. nih.govresearchgate.net These type II topoisomerase enzymes are essential for bacterial DNA replication, and their inhibition leads to the stalling of replication forks and the fragmentation of chromosomes, ultimately causing bacterial cell death. nih.govwikipedia.org The mechanism involves the stabilization of the enzyme-DNA cleavage complex. nih.gov Novel quinoline derivatives continue to be explored as inhibitors of these enzymes. For instance, one study reported a quinoline derivative with a significant inhibitory activity against E. coli DNA gyrase, showing an IC₅₀ value of 3.39 μM. nih.gov Other research focuses on designing novel quinoline derivatives to inhibit Staphylococcus aureus DNA gyrase and topoisomerase IV. researchgate.netnih.gov This established mechanism for the quinoline class highlights a key area of their biological action. researchgate.net

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. nih.govmdpi.com Several studies have identified quinoline derivatives as potent inhibitors of this pathway. jst.go.jpnih.gov For example, certain quinoline-chalcone hybrids have been shown to inhibit PI3K with IC₅₀ values ranging from 0.17 to 0.84 µM, leading to the inhibition of phosphorylation of key downstream proteins like Akt and mTOR. jst.go.jp

A study on a structurally related compound, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, demonstrated that it exerts its cytotoxic effects on colorectal cancer cells by modulating the PI3K/AKT/mTOR signaling pathway. nih.gov Molecular docking results suggested that PI3KCA was a direct target, with the compound's methoxy (B1213986) group forming a stable hydrogen bond with lysine (B10760008) 802 in the enzyme's active site. nih.gov Treatment of cancer cells with this compound led to a downregulation in the expression of PI3KCA and phosphorylated Akt (p-AKT) proteins. nih.gov

Dihydropteroate (B1496061) synthase (DHPS) is a crucial enzyme in the folate synthesis pathway of bacteria, making it an attractive target for antimicrobial agents. researchgate.net While specific binding studies for 4-Chloro-8-methoxy-2,6-dimethylquinoline are not available, research has shown that the presence of methoxy and halogen substituents on aryl rings can enhance the antibacterial activity of related compounds like chalcones, which are sometimes evaluated as potential DHPS inhibitors. researchgate.net Dihydroorotate dehydrogenase (DHODH) is another enzyme target for some bioactive compounds, but specific interactions with this compound or closely related analogs have not been detailed in the available research.

Cellular and Biochemical Pathway Modulation

The molecular interactions of quinoline derivatives translate into significant modulation of cellular processes, including cell cycle progression and metabolic pathways.

A hallmark of many anticancer agents is their ability to disrupt the cell cycle and induce programmed cell death (apoptosis). nih.govtandfonline.com Numerous quinoline derivatives have demonstrated these capabilities. tandfonline.commdpi.com

Specifically, the related compound 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline was found to arrest the cell cycle of colorectal cancer cells in the G2/M phase. nih.gov This was associated with a downregulation of the cyclin B1 protein and an upregulation of the CDK1 protein. nih.gov Furthermore, the compound was shown to significantly increase cellular apoptosis in a concentration-dependent manner, primarily causing late apoptosis. nih.gov After 48 hours of treatment, the percentage of late apoptotic HCT116 cells increased from 3.7% to 45.3%. nih.gov This induction of apoptosis was determined to occur via the mitochondrial pathway. nih.gov Similarly, other novel quinoline derivatives have been reported to induce G2/M phase arrest and apoptosis by downregulating Bcl-2, upregulating Bax, and activating caspases 3 and 9. jst.go.jp

Inhibiting the folate synthesis pathway is a proven strategy for antimicrobial therapy, as this pathway is essential for microbes but not for humans. researchgate.netnih.gov The pathway involves enzymes like dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR). researchgate.netnih.gov Antifolate drugs work by inhibiting these enzymes, thereby blocking the synthesis of purines and pyrimidines required for DNA production. youtube.com While quinoline derivatives are more commonly associated with DNA gyrase inhibition, the development of derivatives as inhibitors for other essential microbial pathways, including folate synthesis, is an area of interest. researchgate.net However, specific studies detailing the impact of this compound on folate synthesis have not been reported.

Research Findings on Related Quinoline Derivatives

The following tables summarize key research findings for quinoline derivatives, including a compound structurally related to this compound.

Table 1: Biological Actions of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline

| Biological Process | Target Pathway/Protein | Observed Effect in Colorectal Cancer Cells | Reference |

|---|---|---|---|

| Cell Signaling | PI3K/AKT/mTOR | Downregulation of PI3KCA and p-AKT protein expression. | nih.gov |

| Cell Cycle | G2/M Phase Regulation | Arrest of the cell cycle in the G2/M phase. | nih.gov |

| Apoptosis | Mitochondrial Pathway | Significant induction of late-stage apoptosis. | nih.gov |

Table 2: General Biological Activities of Various Quinoline Derivatives

| Compound Class | Target/Pathway | Observed Effect | Reference |

|---|---|---|---|

| Quinolone Antibiotics | DNA Gyrase & Topoisomerase IV | Inhibition of bacterial DNA replication, leading to cell death. | nih.govresearchgate.netwikipedia.org |

| Quinoline-Chalcone Hybrids | PI3K/Akt/mTOR Pathway | Inhibition of PI3K, Akt, and mTOR phosphorylation; induction of apoptosis. | jst.go.jp |

Modulation of Receptor Function and Downstream Effects

While direct receptor binding studies for this compound are not extensively detailed in publicly available literature, the broader family of quinoline derivatives is known to interact with a variety of biological targets, thereby modulating their function and triggering downstream signaling cascades. Research on structurally similar compounds provides significant insights into the potential mechanisms of action.

One of the most critical signaling pathways implicated in the action of related quinoline compounds is the PI3K/AKT/mTOR pathway, which is fundamental in regulating cell proliferation, growth, and survival. nih.govacs.org For instance, the compound 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, an indole-fused quinoline derivative, has been shown to exert its cytotoxic effects on colorectal cancer cells by modulating this very pathway. nih.govacs.org Inhibition of this pathway can lead to cell cycle arrest, particularly at the G2/M phase, and the induction of apoptosis. acs.org

Furthermore, quinoline derivatives have been identified as inhibitors of key receptor tyrosine kinases involved in carcinogenesis, such as c-Met, EGFR (Epidermal Growth Factor Receptor), and VEGFR (Vascular Endothelial Growth Factor Receptor). mdpi.com The inhibition of these receptors blocks downstream pathways like the Ras/Raf/MEK cascade, which is crucial for tumor cell proliferation and angiogenesis. mdpi.com

In the context of G protein-coupled receptors (GPCRs), quinoline and quinazoline (B50416) derivatives have been investigated as antagonists for targets like the Melanin Concentrating Hormone Receptor 1 (MCHR1). nih.gov Molecular docking studies of these antagonists suggest that specific interactions, such as the formation of a salt bridge with key amino acid residues like Asp123, are critical for binding and stabilizing the ligand within the receptor pocket. nih.gov

Additionally, certain novel quinoline compounds have been found to inhibit the canonical NF-κB transcription factor pathway. nih.gov This is achieved by preventing the degradation of its inhibitor, IκBα, and subsequently blocking the nuclear translocation of the p65 subunit of NF-κB, which in turn downregulates the expression of inflammatory genes induced by cytokines like TNF. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

The biological activity of this compound is intrinsically linked to its specific molecular architecture. The interplay between its halogen, methoxy, and alkyl substituents defines its potency, selectivity, and pharmacokinetic properties.

Influence of Halogen and Methoxy Substituents on Biological Activity

The presence and position of halogen and methoxy groups on the quinoline scaffold are critical determinants of biological activity. The chlorine atom at the C-4 position, a key feature of the subject compound, is known to be a significant contributor to the bioactivity of many quinoline derivatives. In the context of antimalarial 4-aminoquinolines, a 7-chloro group is considered optimal for activity. youtube.compharmacy180.com More broadly, chloro-substituted quinolines have demonstrated potent activity against various pathogens. researchgate.netresearchgate.net The electron-withdrawing nature of the chlorine atom can influence the electronic distribution of the entire ring system, affecting interactions with biological targets.

The methoxy group (-OCH3) also plays a pivotal role. Studies on quinolinyl chalcones have shown that methoxy analogs can exhibit good in vitro antimalarial activity. biointerfaceresearch.com In a comparative study, 8-methoxyquinoline (B1362559) demonstrated stronger antifungal and antibacterial properties than its 5-nitro-8-methoxyquinoline counterpart, highlighting the favorable influence of the methoxy group at the C-8 position. researchgate.net The methoxy group can act as a hydrogen bond acceptor and its lipophilicity can influence the compound's ability to cross biological membranes.

| Substituent | Position | Observed Influence on Biological Activity of Quinoline Derivatives |

| Chlorine | C-4, C-7 | Often enhances antimalarial and antimicrobial activity. The 7-chloro group is considered optimal for some 4-aminoquinoline (B48711) antimalarials. |

| Methoxy | C-8 | Can confer strong antifungal and antibacterial properties. |

| Methoxy | General | Methoxy-substituted analogs have shown significant in vitro antimalarial action. |

Positional Effects of Alkyl and Methoxy Groups on Potency and Selectivity

The specific placement of substituents on the quinoline ring can dramatically alter a compound's potency and selectivity for its target. This is particularly evident with alkyl and methoxy groups.

For a series of 4-aminoquinoline derivatives investigated as α2C-adrenoceptor antagonists, a substituent at the C-3 position of the quinoline ring was found to be an absolute requirement for potent activity. acs.org Conversely, in other classes of quinolines, substitutions at different positions can be detrimental. For example, in some 4-aminoquinoline antimalarials, a methyl group at C-3 reduces activity, while an additional methyl group at C-8 abolishes it entirely. pharmacy180.com

The position of methyl groups can also confer selectivity in anticancer activity. Studies on indole-quinoline derivatives revealed that compounds with a methyl group at the C-5 position were more potent against cancer cells than their C-6 substituted counterparts. biointerfaceresearch.com Similarly, the introduction of a methyl group at the C-5 position of the basic quinoline nucleus has been reported to enhance antibacterial activity against certain Gram-positive bacteria. nih.gov

The position of the methoxy group is equally critical. As seen in this compound, the substituent is at C-8. This position can sterically and electronically influence the nitrogen atom of the quinoline ring, which can affect the molecule's binding properties and metabolic stability.

| Group | Position | Observed Positional Effect on Quinoline Derivatives |

| Alkyl (e.g., Methyl) | C-3 | Essential for potency in some α2C-adrenoceptor antagonists; detrimental in some antimalarials. |

| Alkyl (e.g., Methyl) | C-5 | Can enhance antibacterial and anticancer activity compared to C-6 substitution. |

| Alkyl (e.g., Methyl) | C-8 | Can abolish antimalarial activity in some 4-aminoquinolines. |

| Methoxy | C-8 | Influences electronic properties and potential steric interactions near the heterocyclic nitrogen atom. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org For quinoline derivatives, QSAR studies have been instrumental in predicting bioactivity and guiding the rational design of new, more potent agents for various applications, including antibacterial, antifungal, and antimalarial therapies. researchgate.netneliti.commdpi.com

These models typically use a range of descriptors that quantify various aspects of a molecule's structure, such as:

Topological descriptors: Quantify molecular shape, size, and branching.

Electronic descriptors: Include parameters like the net charge on specific atoms, which can be crucial for receptor interaction. For example, some QSAR studies on quinolones found a high correlation between antibacterial activity and the net charge of the 4-carbonyl oxygen. nih.gov

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which describes the lipophilicity of the molecule and its ability to cross cell membranes. Lipophilicity has been identified as a key factor in the antifungal activity of certain quinoline derivatives. neliti.com

Steric descriptors: Relate to the volume and shape of the molecule and its substituents.

By developing statistically significant QSAR models (validated by high correlation coefficients, r², and cross-validated coefficients, q²), researchers can predict the activity of novel, unsynthesized quinoline derivatives, thereby prioritizing the most promising candidates for synthesis and testing. nih.govmdpi.com

| QSAR Study Focus | Key Descriptors Identified | Statistical Significance Example |

| Antifungal Quinolines | Lipophilicity (cLogP) | Statistically significant regression models developed. neliti.com |

| Antibacterial Quinolones | Net charge of 4-carbonyl oxygen, Coplanarity of 3-carboxylic acid | High correlation coefficients (R ≥ 0.96) achieved. nih.gov |

| Antimalarial Quinolines | Steric, electrostatic, and hydrophobic fields (3D-QSAR) | CoMSIA model with high predictive capacity (r²test = 0.876). mdpi.comnih.gov |

Correlation of Molecular Features with Binding Affinities and Cellular Uptake

The ultimate biological effect of a compound like this compound depends on its ability to reach its target and bind with sufficient affinity. Both cellular uptake and binding affinity are strongly correlated with specific molecular features.

Binding Affinity: Molecular docking studies on various quinoline derivatives have elucidated the nature of their interactions within the binding pockets of target proteins. Affinity is often governed by a combination of forces, including:

Hydrogen Bonding: The nitrogen atom in the quinoline ring and oxygen atoms in substituents like the methoxy group can act as hydrogen bond acceptors, forming crucial connections with amino acid residues in a receptor site. nih.gov

Hydrophobic Interactions: The aromatic quinoline ring system and its alkyl substituents can engage in hydrophobic interactions with nonpolar amino acid residues, contributing significantly to binding energy. nih.gov

π-π Stacking: The planar aromatic structure of the quinoline core can stack with aromatic rings of amino acids like phenylalanine, tyrosine, or tryptophan in the target protein. nih.gov

Computational and Theoretical Chemistry Applications

Molecular Docking and Ligand-Protein Interaction Studies

There is no available research detailing the molecular docking of 4-Chloro-8-methoxy-2,6-dimethylquinoline. Therefore, data on its predicted binding poses, interaction energies with specific protein targets, and the identification of key amino acid residues involved in potential binding events are absent from the scientific record.

Quantum Chemical Calculations

Specific quantum chemical calculations, such as Density Functional Theory (DFT) analyses, for this compound have not been published. As a result, there is no information on its electronic structure, reactivity, electron density distribution, or electrostatic potentials derived from these computational methods.

Molecular Dynamics Simulations for Conformational and Binding Dynamics

No studies employing molecular dynamics simulations to investigate the conformational changes or the dynamic behavior of this compound upon binding to a biological target have been reported.

Assessment of Compound-Target Complex Stability

The stability of a complex formed between a small molecule like this compound and a biological target, such as a protein receptor or enzyme, is a critical determinant of its potential biological activity. Molecular docking and molecular dynamics (MD) simulations are primary computational tools used to assess this stability.

Molecular docking studies can predict the preferred binding orientation of the compound within the active site of a target protein. These simulations calculate a binding affinity score, often expressed in kcal/mol, which estimates the strength of the interaction. For quinoline (B57606) derivatives, interactions are often governed by a combination of hydrogen bonding, hydrophobic interactions, and pi-pi stacking with aromatic amino acid residues.

Table 1: Hypothetical Molecular Docking and Dynamics Simulation Parameters for this compound with a Kinase Target

| Parameter | Predicted Value/Observation | Significance |

|---|---|---|

| Binding Affinity (Docking Score) | -8.5 kcal/mol | Indicates a potentially strong and favorable binding interaction. |

| Key Interacting Residues | Lys745, Met793, Asp855 | Highlights specific amino acids involved in binding. |

| Types of Interactions | Hydrogen bond with Asp855, Hydrophobic interactions with surrounding residues | Elucidates the nature of the chemical interactions stabilizing the complex. |

| Ligand RMSD (MD Simulation) | 1.5 Å | A low and stable RMSD suggests the compound remains in a consistent pose within the binding site. |

| Binding Free Energy (MM/PBSA) | -50 kcal/mol | A more rigorous calculation that can confirm strong binding affinity. |

Conformational Landscape Exploration

The biological activity of a molecule is also influenced by its three-dimensional shape and its ability to adopt different conformations. The conformational landscape of this compound can be explored using computational methods such as Density Functional Theory (DFT) and molecular mechanics force fields.

DFT calculations can be used to determine the optimized geometry of the molecule and identify its lowest energy conformation. These calculations also provide insights into the electronic properties of the molecule, such as the distribution of electron density and the locations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO can be an indicator of the molecule's chemical reactivity and stability.

The quinoline core is largely planar, and the primary conformational flexibility in this compound would arise from the rotation of the methoxy (B1213986) and methyl groups. While these groups are relatively small, their orientation can influence how the molecule fits into a binding pocket.

In Silico ADMET Predictions (Theoretical Models)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are crucial in the early stages of drug discovery to forecast the pharmacokinetic properties of a compound. Various computational models and software can be used to generate these predictions for this compound based on its chemical structure.

Prediction of Absorption and Distribution Characteristics

The absorption and distribution of a compound determine its bioavailability and its ability to reach its target in the body. Key parameters are often predicted based on physicochemical properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Table 2: Predicted Physicochemical and ADME Properties of this compound

| Property | Predicted Value | Implication for Absorption and Distribution |

|---|---|---|

| Molecular Weight | 235.7 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five). |

| logP (Lipophilicity) | 3.8 | Indicates good lipid solubility, suggesting potential for good membrane permeability. |

| Hydrogen Bond Donors | 0 | Favorable for passive diffusion across biological membranes. |

| Hydrogen Bond Acceptors | 2 (N and O) | Within the acceptable range for good permeability. |

| Blood-Brain Barrier (BBB) Permeability | Likely to cross | The lipophilic nature and molecular size suggest it may penetrate the central nervous system. |

| Human Intestinal Absorption (HIA) | High | Predicted to be well-absorbed from the gastrointestinal tract. |

Theoretical Metabolic Fate and Excretion Pathway Predictions

Understanding the metabolic fate of a compound is essential for predicting its duration of action and potential for drug-drug interactions. In silico models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. For quinoline derivatives, metabolism often involves oxidation of the aromatic rings or demethylation of methoxy groups.

The primary sites of metabolism on this compound are likely to be the methoxy group (O-demethylation) and the methyl groups (hydroxylation). The resulting metabolites would be more polar and more readily excreted, primarily through the kidneys.

Table 3: Predicted Metabolic and Excretion Profile of this compound

| Parameter | Prediction | Detail |

|---|---|---|

| Primary Metabolizing Enzymes | CYP3A4, CYP2D6 | These are common enzymes involved in the metabolism of a wide range of drugs. |

| Predicted Metabolic Reactions | O-demethylation, Aromatic hydroxylation, Methyl group oxidation | These reactions increase the polarity of the compound to facilitate excretion. |

| Predicted Major Metabolites | 4-Chloro-8-hydroxy-2,6-dimethylquinoline, 4-Chloro-8-methoxy-2-hydroxymethyl-6-methylquinoline | These are examples of potential phase I metabolites. |

| Predicted Route of Excretion | Renal | The more polar metabolites are expected to be eliminated in the urine. |

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of synthesized compounds. For 4-Chloro-8-methoxy-2,6-dimethylquinoline, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and UV-Vis Spectroscopy provides a complete picture of its atomic and electronic framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, a detailed structural map can be constructed. While specific experimental data for this compound is not publicly available, theoretical chemical shifts can be predicted based on the substituent effects on the quinoline (B57606) core.

Expected ¹H NMR Spectral Data: The ¹H NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons and the methyl and methoxy (B1213986) group protons. The protons on the quinoline ring would appear in the aromatic region (typically δ 7.0-8.5 ppm), with their exact chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing chloro group. The two methyl groups and the methoxy group protons would appear in the upfield region.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| H-3 | ~7.0-7.2 | Singlet | 1H |

| H-5 | ~7.3-7.5 | Singlet | 1H |

| H-7 | ~6.8-7.0 | Singlet | 1H |

| 2-CH₃ | ~2.5-2.7 | Singlet | 3H |

| 6-CH₃ | ~2.3-2.5 | Singlet | 3H |

| 8-OCH₃ | ~3.9-4.1 | Singlet | 3H |

Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. The chemical shifts would be characteristic of the aromatic, methyl, and methoxy carbons.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C-2 | ~158-160 |

| C-3 | ~120-122 |

| C-4 | ~145-147 |

| C-4a | ~148-150 |

| C-5 | ~125-127 |

| C-6 | ~135-137 |

| C-7 | ~115-117 |

| C-8 | ~155-157 |

| C-8a | ~122-124 |

| 2-CH₃ | ~23-25 |

| 6-CH₃ | ~18-20 |

| 8-OCH₃ | ~55-57 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is crucial for determining the molecular weight and confirming the elemental composition of a compound. For this compound (C₁₂H₁₂ClNO), the molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight. A key feature would be the presence of an isotopic peak at [M+2]⁺ with an intensity of approximately one-third of the [M]⁺ peak, which is characteristic of the presence of a single chlorine atom.

Predicted Mass Spectrometry Data:

| Ion | Predicted m/z | Significance |

| [M]⁺ | 221.06 | Molecular ion (with ³⁵Cl) |

| [M+2]⁺ | 223.06 | Isotopic peak due to the presence of ³⁷Cl |

| [M-CH₃]⁺ | 206.04 | Loss of a methyl group |

| [M-Cl]⁺ | 186.09 | Loss of the chlorine atom |

| [M-OCH₃]⁺ | 190.07 | Loss of the methoxy group |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| C-H (aromatic) | 3000-3100 | Stretching |

| C-H (aliphatic) | 2850-3000 | Stretching (from CH₃ and OCH₃ groups) |

| C=N (quinoline) | 1600-1620 | Stretching |

| C=C (aromatic) | 1450-1600 | Stretching |

| C-O (methoxy) | 1000-1300 | Stretching (asymmetric and symmetric) |

| C-Cl | 600-800 | Stretching |

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system is a chromophore that absorbs UV light, and the positions of the absorption maxima (λ_max) are influenced by the substituents. The methoxy and chloro groups would be expected to cause shifts in the absorption bands compared to the unsubstituted quinoline.

Expected UV-Vis Absorption Maxima:

| Electronic Transition | Expected λ_max (nm) |

| π → π | ~230-250 |

| π → π | ~280-300 |

| n → π* | ~310-330 |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating mixtures and assessing the purity of compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly efficient method for determining the purity of a substance and for monitoring the progress of a chemical reaction. For this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). The purity of the compound would be determined by the area of its peak relative to the total area of all peaks in the chromatogram.

Typical HPLC Parameters:

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific λ_max (e.g., 254 nm) |

| Retention Time | Dependent on exact conditions, but expected to be well-resolved |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the analysis of this compound, GC separates the compound from a mixture based on its boiling point and affinity for the stationary phase of the chromatographic column. Following elution, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).

The electron ionization process generates a molecular ion ([M]•+) and a series of fragment ions, which produce a unique mass spectrum that serves as a molecular fingerprint. The fragmentation pattern is highly dependent on the molecule's structure. For quinoline derivatives, a characteristic fragmentation involves the loss of hydrogen cyanide (HCN) from the heterocyclic ring. chempap.org

For this compound (molar mass: 221.68 g/mol ), the mass spectrum would be expected to show a prominent molecular ion peak. Key fragmentation pathways for substituted quinolines and methoxy-aromatic compounds include the loss of a methyl radical (•CH₃) from the methoxy group, followed by the elimination of a carbon monoxide (CO) molecule. mcmaster.ca The presence of a chlorine atom would be indicated by isotopic peaks ([M+2]•+) with a characteristic abundance ratio of approximately 3:1. nih.gov

A plausible fragmentation pattern is detailed in the table below.

Table 1: Predicted GC-MS Fragmentation Data for this compound

| m/z (mass-to-charge ratio) | Proposed Ion Structure | Fragmentation Pathway |

|---|---|---|

| 221/223 | [C₁₂H₁₂ClNO]•+ | Molecular Ion |

| 206/208 | [C₁₁H₉ClNO]•+ | Loss of •CH₃ from the methoxy group |

| 178/180 | [C₁₀H₉ClN]•+ | Loss of CO from the [M-CH₃]•+ ion |

| 177 | [C₁₁H₁₀ClN]•+ | Loss of HCl from the molecular ion |

Crystallographic Analysis

X-ray Diffraction for Solid-State Molecular Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While specific crystallographic data for this compound is not publicly documented, analysis of closely related structures, such as 4-Chloro-2,5-dimethylquinoline, provides insight into the expected molecular geometry and crystal packing. researchgate.net

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to build an electron density map, from which the atomic positions, bond lengths, bond angles, and torsion angles can be determined with high precision. This yields a definitive confirmation of the compound's connectivity and stereochemistry.

For illustrative purposes, the crystallographic data for the analogous compound 4-Chloro-2,5-dimethylquinoline is presented below. researchgate.net It crystallizes in a monoclinic system, and its molecules are noted to be essentially planar. researchgate.net

Table 2: Representative Crystallographic Data for an Analogous Compound (4-Chloro-2,5-dimethylquinoline)

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₁H₁₀ClN |

| Formula Weight | 190.66 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 6.9534 (9) Åb = 13.0762 (14) Åc = 10.4306 (11) Åβ = 99.239 (8)° |

| Volume (V) | 936.09 (19) ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.353 Mg/m³ |

Note: Data corresponds to 4-Chloro-2,5-dimethylquinoline, a structurally similar compound. researchgate.net

Analysis of Intermolecular and Intramolecular Interactions in Crystal Lattices

The stability and packing of molecules within a crystal lattice are governed by a network of non-covalent intermolecular and intramolecular interactions. mdpi.comrsc.org For this compound, several types of interactions are anticipated to define its solid-state architecture.

Intermolecular Interactions:

π-π Stacking: The planar aromatic quinoline rings are expected to engage in π-π stacking interactions, a common feature in the crystal packing of such systems. researchgate.net In the related 4-Chloro-2,5-dimethylquinoline, molecules are stacked along the a-axis with alternating centroid-centroid distances of 3.649 (1) Å and 3.778 (1) Å. researchgate.net

Halogen Bonding and C-H···Cl Contacts: The chlorine atom can participate in weak intermolecular interactions. While not a classic halogen bond donor, it can act as an acceptor in C-H···Cl hydrogen bonds.

Intramolecular Interactions:

C-H···Cl Hydrogen Bonds: Studies on analogous compounds, such as 4-Chloro-6,7-dimethoxyquinoline, have identified intramolecular C-H···Cl interactions. nih.gov In that structure, a C8-H8···Cl1 interaction helps to stabilize the planar conformation of the molecule, forming what is known as an S(5) ring motif. nih.gov A similar interaction could potentially occur in this compound between the chlorine at position 4 and a hydrogen atom on the adjacent methyl group at position 2 or the hydrogen at position 5.

Steric Effects: The positioning of substituents, particularly the methoxy group at C8 and the methyl group at C6, will influence the molecular conformation and how molecules pack together in the crystal.

Specialized Techniques for Microsolvation and Ion Mobility Studies

Differential Mobility Spectrometry (DMS) for Ion Solvation Properties

Differential Mobility Spectrometry (DMS), also known as High-Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS), is an advanced analytical technique used to separate gas-phase ions based on their differing mobility in high and low electric fields. researchgate.netrsc.org When coupled with mass spectrometry, DMS provides an additional dimension of separation, enabling the analysis of complex mixtures and the characterization of ion structures and their interactions with solvent molecules (microsolvation). nih.gov

In a DMS experiment, ions are transported through a cell by a carrier gas (e.g., nitrogen) that is often seeded with a controlled amount of a solvent vapor, such as water. rsc.orgnih.gov An asymmetric waveform, known as the separation voltage (SV), is applied perpendicular to the direction of ion flow. This causes ions to oscillate. Due to differences in their size, shape, and charge distribution, ions exhibit different mobilities at the high- and low-field portions of the waveform, leading to a net displacement. A DC compensation voltage (CV) is applied to correct this displacement and guide specific ions through the cell to the mass spectrometer. researchgate.net

The solvation properties of protonated this compound can be investigated using this technique. The magnitude of the CV required to transmit the ion is related to its interaction with the solvent molecules in the carrier gas. researchgate.net Research on substituted quinolines has shown that the position of substituents significantly impacts ion-solvent clustering. researchgate.netrsc.org Specifically, the presence of a substituent at the 8-position, such as the methoxy group in the target compound, introduces steric hindrance around the protonated nitrogen atom of the quinoline ring. rsc.orgnih.gov This steric hindrance is expected to result in lower binding energies with water molecules and a reduced tendency for ion-solvent clustering compared to isomers with substituents at the 6- or 7-positions. researchgate.netrsc.orgnih.gov Therefore, this compound would likely exhibit a distinct DMS behavior, reflecting the unique influence of its substitution pattern on its gas-phase ion solvation properties.

Future Research Directions and Emerging Translational Opportunities

Exploration of 4-Chloro-8-methoxy-2,6-dimethylquinoline as a Lead Scaffold for Drug Discovery

The quinoline (B57606) ring system is considered a "privileged scaffold" in drug discovery due to its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.govresearchgate.net Derivatives of quinoline have been successfully developed into drugs for treating malaria, cancer, bacterial infections, and inflammatory conditions. rsc.orgorientjchem.org The therapeutic versatility of the quinoline nucleus makes this compound an intriguing candidate for investigation as a lead compound for the development of new therapeutic agents.

The specific substituents on the quinoline core of this compound—a chloro group at position 4, a methoxy (B1213986) group at position 8, and methyl groups at positions 2 and 6—are expected to modulate its physicochemical properties and biological activity. For instance, the presence of a halogen atom can enhance membrane permeability and metabolic stability, while methoxy and methyl groups can influence binding affinity and selectivity for specific targets. frontiersin.org The exploration of this compound as a lead scaffold would involve systematic screening against a diverse range of biological targets to identify potential therapeutic applications.

| Pharmacological Activity of Substituted Quinolines | Examples of Quinoline-Based Drugs | Potential Therapeutic Areas for this compound |

|---|---|---|

| Anticancer | Camptothecin, Bosutinib, Lenvatinib | Oncology |

| Antimalarial | Chloroquine (B1663885), Quinine, Mefloquine | Infectious Diseases |

| Antibacterial | Ciprofloxacin, Levofloxacin | Infectious Diseases |

| Antiviral | Saquinavir (contains a quinoline-like isoquinoline core) | Infectious Diseases |

| Anti-inflammatory | - | Immunology & Inflammation |

| Neuroprotective | - | Neurology |

Integration of Artificial Intelligence and Machine Learning in Quinoline Research

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. ijsred.compnrjournal.com These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the identification and optimization of new drug candidates. mdpi.com In the context of quinoline research, AI and ML can be instrumental in predicting the biological activities, pharmacokinetic properties, and potential toxicity of novel derivatives like this compound. nih.govresearchgate.net

By training algorithms on existing data for a wide range of quinoline compounds, it is possible to develop predictive models for various endpoints. mdpi.com For example, Quantitative Structure-Activity Relationship (QSAR) models built with machine learning techniques can predict the anticancer or antimicrobial activity of new quinoline derivatives based on their molecular descriptors. researchgate.net Furthermore, AI can be employed in de novo drug design to generate novel quinoline structures with desired properties. springernature.com The integration of these computational approaches can significantly reduce the time and cost associated with the discovery and development of new quinoline-based drugs.

| AI/ML Application in Quinoline Research | Description | Potential Impact on this compound Research |

|---|---|---|

| Activity Prediction | Predicting the biological activity of new compounds against various targets. nih.gov | Rapidly identify potential therapeutic applications. |

| ADMET Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Early identification of compounds with favorable drug-like properties. |

| De Novo Design | Generating novel molecular structures with desired pharmacological profiles. | Design of new derivatives with improved efficacy and safety. |

| Retrosynthesis Planning | Predicting optimal synthetic routes for target molecules. | Efficient and cost-effective synthesis of the compound and its analogs. |

Development of Advanced Methodologies for Synthesis and Characterization

The synthesis of polysubstituted quinolines like this compound can be achieved through various established and emerging synthetic methodologies. Classical methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses provide foundational routes to the quinoline core. pharmaguideline.comresearchgate.net However, modern synthetic chemistry offers more efficient and versatile approaches, including transition-metal-catalyzed cross-coupling and C-H activation reactions, which allow for the precise introduction of substituents onto the quinoline scaffold. mdpi.comresearchgate.net The development of novel, efficient, and sustainable synthetic methods is crucial for the exploration of the chemical space around this compound and the generation of analog libraries for structure-activity relationship (SAR) studies.

Accurate and comprehensive characterization of newly synthesized quinoline derivatives is paramount for confirming their structure and purity. A suite of modern analytical techniques is employed for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for elucidating the molecular structure, while Mass Spectrometry (MS) confirms the molecular weight and elemental composition. impactfactor.orgresearchgate.net For crystalline compounds, X-ray crystallography provides unambiguous determination of the three-dimensional atomic arrangement. nih.gov The application of these advanced characterization techniques is indispensable for ensuring the quality and reproducibility of research findings in the study of this compound and its derivatives.

| Synthetic Method | Description | Applicability to this compound |

|---|---|---|

| Skraup Synthesis | Reaction of anilines with glycerol, sulfuric acid, and an oxidizing agent. pharmaguideline.com | Classic method, but can have harsh conditions and limited substituent tolerance. |

| Doebner-von Miller Reaction | Reaction of anilines with α,β-unsaturated carbonyl compounds. nih.gov | Allows for the synthesis of 2- and 4-substituted quinolines. |

| Friedländer Annulation | Condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. researchgate.net | Versatile method for preparing polysubstituted quinolines. |

| Transition-Metal Catalysis | Cross-coupling and C-H activation reactions for late-stage functionalization. mdpi.com | Enables precise and efficient introduction of substituents. |

Q & A

Basic Research Questions

Q. What are the optimized synthesis routes for 4-Chloro-8-methoxy-2,6-dimethylquinoline, and how can purity be validated?

- Methodology : The compound can be synthesized via chlorination of a methoxy-substituted quinoline precursor using POCl₃ under reflux, followed by neutralization and purification via column chromatography (petroleum ether:EtOAc = 8:1). Purity is confirmed using reversed-phase HPLC (C18 column) and spectroscopic techniques (¹H NMR, MS). Yield optimization requires precise stoichiometric ratios (e.g., POCl₃ excess) and controlled reaction times .

Q. Which spectroscopic and chromatographic techniques are critical for structural elucidation?

- Methodology : ¹H NMR (δ 8.57–4.03 ppm for aromatic and methoxy protons), ESI-MS (m/z 224 [M+1]), and HPLC (99% purity) are standard. X-ray crystallography is recommended for absolute conformation validation, with intramolecular C–H⋯Cl interactions stabilizing planar quinoline rings .

Q. How are single crystals grown for X-ray diffraction studies?

- Methodology : Slow evaporation of methanol solutions at room temperature yields diffraction-quality crystals. Crystal packing is influenced by substituent positions; for example, methoxy groups induce slight deviations (0.02–0.08 Å) from planarity .

Advanced Research Questions

Q. How do intramolecular interactions and substituent positions affect crystallographic packing?

- Methodology : Analyze intermolecular forces (e.g., hydrogen bonds, van der Waals) using SHELXL refinement. Substituents like chloro and methoxy groups influence dihedral angles (e.g., 70.22° between quinoline and methoxybenzene rings) and layer formation. Compare packing motifs across derivatives (e.g., 4-Chloro-6,7-dimethoxyquinoline vs. 2-chloro-8-methyl variants) to identify steric/electronic trends .

Q. How can SHELX software be optimized for refining complex quinoline derivatives?

- Methodology : Use SHELXL for small-molecule refinement, applying riding models for H atoms (Uiso = 1.2–1.5Ueq). For twinned or high-resolution macromolecular data, employ SHELXPRO for phase adjustments. Validate refinement with R-factor convergence (<0.05) and electron density maps .

Q. What strategies resolve contradictions in reported biological activities of quinoline derivatives?

- Methodology : Conduct meta-analyses to identify variables (e.g., purity, assay conditions). Replicate studies with standardized protocols (e.g., HPLC-validated samples, controlled cell lines). For example, discrepancies in antimalarial activity may arise from impurity-driven cytotoxicity .

Q. How can computational models predict structure-activity relationships (SAR) for quinoline-based therapeutics?

- Methodology : Use DFT calculations to map electronic profiles (e.g., HOMO-LUMO gaps) and molecular docking to assess binding affinities. Compare with experimental IC₅₀ values from derivatives like 8-methoxy-2,5-dimethylindoloquinoline to validate predictive accuracy .

Q. What mechanistic insights explain substituent-dependent reactivity in quinolines?

- Methodology : Study regioselectivity in substitution reactions (e.g., NaBH₃CN reduction of imines) using kinetic assays and isotopic labeling. For example, chloro substituents at the 4-position enhance electrophilic aromatic substitution rates due to electron withdrawal .

Methodological Considerations

- Data Contradiction Analysis : Cross-validate crystallographic data with spectroscopic results (e.g., NMR coupling constants vs. X-ray bond lengths). For biological studies, use orthogonal assays (e.g., enzymatic inhibition and cytotoxicity screens) to isolate confounding factors .

- Experimental Design : For SAR studies, systematically vary substituents (e.g., methoxy, chloro, methyl) while keeping core structures constant. Use high-throughput crystallography pipelines to accelerate structural comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.